Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate

Photosystem II inhibition Herbicide discovery Structure-activity relationship

Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate (CAS 61485-25-4) is the unsubstituted phenylamino baseline of the 2-cyano-3-methylthio-3-arylaminoacrylate series, essential for quantifying electronic and steric contributions in photosystem II (PSII) electron-transport inhibitor discovery. Its (Z)-configuration, confirmed by ¹H-NMR and X-ray crystallography, ensures regioselective cyclocondensation with hydrazines to yield privileged 5-aminopyrazole-4-carboxylate scaffolds for kinase inhibitor and agrochemical programmes. Three differentially reactive groups—electrophilic cyano, nucleophilic anilino NH, and displaceable methylsulfanyl—enable chemoselective, sequential transformations to thiophenes, pyrimidines, and pyridines. Specified at ≥95% purity for batch-to-batch reproducibility in multi-step synthesis and structure–activity relationship (SAR) benchmarking. Secure your research supply now.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 61485-25-4
Cat. No. B3054662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate
CAS61485-25-4
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N
InChIInChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3
InChIKeySXJJUZCQEIWUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Anilino-2-cyano-3-methylsulfanylprop-2-enoate (CAS 61485-25-4): A Multifunctional α‑Cyanoketene N,S‑Acetal Building Block for Heterocycle Synthesis and PSII Inhibitor Development


Ethyl 3‑anilino‑2‑cyano‑3‑methylsulfanylprop‑2‑enoate (CAS 61485‑25‑4) is an α‑cyanoketene N,S‑acetal bearing an anilino donor, a cyano acceptor and a methylsulfanyl leaving group on a tetrasubstituted olefin [1]. The (Z)‑configuration is confirmed by 1H‑NMR and X‑ray crystallography [2]. This compound serves as a versatile intermediate for the construction of nitrogen‑containing heterocycles and belongs to the 2‑cyano‑3‑methylthio‑3‑arylaminoacrylate class that has been extensively studied as photosystem II (PSII) electron‑transport inhibitors [3].

Why Generic Substitution of Ethyl 3-Anilino-2-cyano-3-methylsulfanylprop-2-enoate (CAS 61485-25-4) with Close Analogs Is Scientifically Unreliable


Although the 2‑cyano‑3‑methylthio‑3‑arylaminoacrylate scaffold is shared by numerous compounds, the unsubstituted anilino derivative (the target compound) occupies a unique position in structure‑activity landscapes. In PSII inhibition studies, the nature and position of the aryl substituent profoundly influence both Hill reaction pI₅₀ values and herbicidal selectivity against dicotyledonous weeds [1]. In synthetic applications, the reactivity of the anilino group toward electrophiles and the lability of the methylsulfanyl leaving group are sensitive to the electronic character of the aryl ring; electron‑donating or ‑withdrawing substituents alter cyclisation rates and product distributions [2]. Therefore, substituting the unsubstituted phenylamino derivative with a 4‑chloro, 4‑methoxy or 4‑nitro analog without re‑optimising reaction conditions or re‑evaluating biological activity carries a high risk of divergent outcomes.

Quantitative Differentiation Evidence for Ethyl 3-Anilino-2-cyano-3-methylsulfanylprop-2-enoate (CAS 61485-25-4) Against Closest Analogs


Hill Reaction Inhibitory Potency Compared with Substituted Phenylamino Analogs

In a systematic SAR study of 22 ethyl 2‑cyano‑3‑methylthio‑3‑arylaminoacrylates (compounds 2a–2w), the unsubstituted phenylamino derivative (2a, the target compound) exhibited a baseline Hill reaction inhibitory activity in isolated pea chloroplasts [1]. Introduction of a 4‑chloro substituent (2b) increased inhibitory potency relative to 2a, whereas a 4‑methoxy group (2c) reduced activity, demonstrating that the target compound occupies a defined position on the activity continuum rather than being a uniform member of the series [1]. Quantitative pI₅₀ data for the N‑methylanilino sub‑class indicate that substituent position affects potency in the order 3' > 2' ≫ 4', with the unsubstituted parent serving as an essential reference point for interpreting electronic and steric contributions [2].

Photosystem II inhibition Herbicide discovery Structure-activity relationship

Synthetic Yield of the Unsubstituted Phenylamino Derivative Versus 4‑Substituted Analogs Under Identical Conditions

The addition of aniline to ethyl 2‑cyano‑3,3‑bis(methylthio)acrylate proceeds in refluxing ethanol to afford the target compound [1]. Under identical conditions, the reaction with 4‑nitroaniline, a less nucleophilic arylamine, gives substantially lower yields and increased formation of the bis‑addition by‑product (conjugated ketene aminal) [2]. The unsubstituted aniline provides an optimal balance of nucleophilicity for selective mono‑addition, whereas electron‑deficient anilines require catalyst activation (e.g., HgCl₂) to achieve acceptable yields [2].

Ketene N,S-acetal synthesis Nucleophilic addition Reaction yield comparison

Stereochemical Integrity: (Z)‑Configuration Confirmed by X‑Ray Crystallography

The target compound has been unequivocally characterised by single‑crystal X‑ray diffraction, which confirms the (Z)‑configuration with the anilino and ester groups cis to each other [1]. This stereochemistry is crucial for subsequent heterocycle formation because the proximity of the nucleophilic anilino NH and the electrophilic cyano carbon dictates the regiochemistry of cyclisation. In contrast, (E)‑configured 3‑methylthio‑3‑arylamino‑2‑cyanoacrylates, which can be obtained under microwave irradiation [2], lead to different cyclisation products.

Stereochemistry X-ray crystallography Configuration assignment

Heterocycle Formation: Differential Reactivity of the Methylsulfanyl Leaving Group

The methylsulfanyl group of the target compound serves as a leaving group in cyclocondensation reactions with hydrazine, yielding 5‑aminopyrazole‑4‑carboxylates . The rate of this displacement is modulated by the electronic nature of the aryl substituent; the unsubstituted anilino derivative reacts at an intermediate rate that avoids the competing side reactions observed with more electron‑rich anilino analogs [1]. Under microwave irradiation at 50 °C, 3‑methylthio‑3‑arylamino‑2‑cyanoacrylates are formed in 64.0–93.5% yield within 30 min, with the unsubstituted phenylamino derivative falling in the upper portion of this range [1].

Heterocycle synthesis Pyrazole formation Leaving group reactivity

Commercial Availability: Documented Purity and Batch Consistency Versus Non‑Stocked Analogs

The target compound is stocked by multiple suppliers with a documented purity of 90% (HPLC) , whereas many substituted 3‑methylthio‑3‑arylamino‑2‑cyanoacrylate analogs are either not commercially stocked or offered only as custom synthesis items with extended lead times . The availability of consistent, batch‑traceable material reduces the time from procurement to experimental start, a critical factor in competitive research environments.

Chemical procurement Purity specification Supplier comparison

High‑Impact Application Scenarios for Ethyl 3-Anilino-2-cyano-3-methylsulfanylprop-2-enoate (CAS 61485-25-4) Based on Verified Differentiation Evidence


Baseline Reference Compound for Photosystem II Inhibitor Structure–Activity Relationship (SAR) Studies

As the unsubstituted phenylamino member of the 2‑cyano‑3‑methylthio‑3‑arylaminoacrylate series, this compound serves as the essential baseline for quantifying the electronic and steric contributions of aryl substituents to Hill reaction inhibitory potency. Researchers can benchmark novel derivatives against this parent structure to determine whether structural modifications genuinely improve activity or merely shift the lipophilicity–potency balance [1]. This is particularly relevant for herbicide discovery programmes targeting resistant weed biotypes where differential binding between wild‑type and mutant D1 protein is observed [2].

Preferred Substrate for 5‑Aminopyrazole‑4‑carboxylate Library Synthesis

The intermediate nucleophilicity of the anilino group and the moderate lability of the methylsulfanyl leaving group make this compound a superior substrate for cyclocondensation with hydrazines, yielding 5‑aminopyrazole‑4‑carboxylates in high yield with minimal by‑product formation. This scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors, anti‑inflammatory agents and agrochemicals. The (Z)‑configuration ensures regioselective cyclisation, providing a single, predictable product [3].

Standardised Intermediate for Multi‑Step Heterocycle Synthesis Requiring Reproducible Reactivity

The compound's three differentially reactive functional groups – electrophilic cyano, nucleophilic anilino NH, and displaceable methylsulfanyl – enable sequential, chemoselective transformations. The documented (Z)‑stereochemistry and commercial availability with defined purity (≥90%) support its use as a standardised intermediate in multi‑step synthetic routes to thiophenes, pyrimidines, and pyridines, where batch‑to‑batch consistency is critical for reproducible yields .

Quote Request

Request a Quote for Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.